molecular formula C12H8ClNS B15163232 10-Chloro-10H-phenothiazine CAS No. 188658-86-8

10-Chloro-10H-phenothiazine

Cat. No.: B15163232
CAS No.: 188658-86-8
M. Wt: 233.72 g/mol
InChI Key: WTZXRBRJMOGYNS-UHFFFAOYSA-N
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Description

10-Chloro-10H-phenothiazine is a chemical compound belonging to the phenothiazine class, characterized by its fused benzene and sulfur-containing heterocyclic rings. This compound is known for its diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Chloro-10H-phenothiazine can be synthesized through various synthetic routes. One common method involves the chlorination of phenothiazine under controlled conditions. The reaction typically requires a chlorinating agent, such as thionyl chloride, and a suitable solvent, like dichloromethane, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing safety measures to handle hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 10-Chloro-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of phenothiazine derivatives with higher oxidation states.

  • Reduction: Reduction reactions typically result in the formation of reduced phenothiazine derivatives.

  • Substitution: Substitution reactions can produce a variety of substituted phenothiazine compounds, depending on the nucleophile used.

Scientific Research Applications

10-Chloro-10H-phenothiazine has a wide range of applications in scientific research:

  • Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives and as a reagent in organic synthesis.

  • Biology: The compound is utilized in biological studies to investigate its effects on various cellular processes.

  • Medicine: this compound and its derivatives are explored for their potential therapeutic properties, including antipsychotic and antimicrobial activities.

  • Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 10-Chloro-10H-phenothiazine exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound interacts with various biological targets, including enzymes and receptors.

  • Pathways Involved: It modulates signaling pathways related to neurotransmission, inflammation, and oxidative stress.

Comparison with Similar Compounds

10-Chloro-10H-phenothiazine is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other phenothiazine derivatives, such as chlorpromazine and prochlorperazine, share structural similarities with this compound.

  • Uniqueness: this compound is distinguished by its specific chemical properties and applications, making it a valuable compound in various fields.

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Properties

CAS No.

188658-86-8

Molecular Formula

C12H8ClNS

Molecular Weight

233.72 g/mol

IUPAC Name

10-chlorophenothiazine

InChI

InChI=1S/C12H8ClNS/c13-14-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H

InChI Key

WTZXRBRJMOGYNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)Cl

Origin of Product

United States

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